Aziridyl benzoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

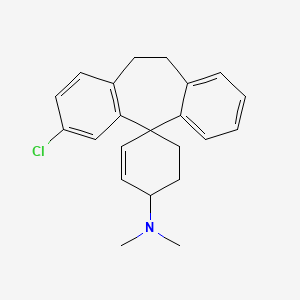

Aziridyl benzoquinone is an antineoplastic agent which has been studied as a mutagen and as a carcinogenic agent.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity in Brain Tumors

Aziridyl benzoquinone, known as 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone or AZQ, has been studied for its antitumor activity, particularly in high-grade gliomas. Curt et al. (1983) observed limited improvement in tumor size reduction and disease stabilization in patients with high-grade glioma treated with AZQ. This drug, designed for lipid solubility to penetrate the central nervous system, showed activity in patients with poor prognosis (Curt et al., 1983).

Mitochondrial Toxicity and Cellular Responses

Oberc-Greenwood et al. (1983) found that AZQ causes selective mitochondrial destruction and induces cellular reactions like chromatin condensation and endoplasmic reticulum dilation. This suggests that apart from its known alkylating activity, AZQ has significant mitochondrial toxicity, which might contribute to its antitumor properties (Oberc-Greenwood et al., 1983).

Pharmacokinetics and Dosage

Schilsky et al. (1982) conducted a Phase I trial of AZQ, analyzing its pharmacokinetics in previously treated patients with advanced cancer. They recommended a dose of 20 mg/sq m for Phase II trials. This study provides important insights into the tolerability and dosage parameters for AZQ in a clinical setting (Schilsky et al., 1982).

CNS Penetration and Pharmacology

Egorin et al. (1984) investigated the pharmacology of AZQ, emphasizing its ability to penetrate the central nervous system (CNS) and brain-tumor tissue. They found no significant advantage to intracarotid infusion of AZQ, suggesting its effective CNS penetration via other routes (Egorin et al., 1984).

DNA Damage Induction

King et al. (1984) explored the DNA-damaging effects of AZQ in Chinese hamster ovary cells, finding that it induces DNA strand breaks and cross-links. These effects were rapidly rejoined or disappeared after drug removal, indicating a complex interaction with cellular DNA (King et al., 1984).

Clinical Efficacy in Brain Tumors

Schold et al. (1984) evaluated the efficacy of AZQ in treating recurrent primary anaplastic brain tumors. They observed clinical and radiographic improvements in a subset of patients, with mild hematologic toxicity, highlighting AZQ's potential in brain tumor therapy (Schold et al., 1984).

Biochemical Activation to Free Radical Species

Gutiérrez et al. (1982) studied the biochemical activation of AZQ to its free radical species, highlighting its antitumor mechanism involving enhanced electron flow from NADPH to oxygen, indicating its redox-active nature in antitumor activity (Gutiérrez et al., 1982).

Stability and HPLC Assay

Cheung et al. (2001) developed a stability-indicating HPLC assay for RH1, a water-soluble analog of AZQ, providing crucial data for its aqueous stability, essential for clinical evaluation and drug formulation (Cheung et al., 2001).

Eigenschaften

CAS-Nummer |

800-24-8 |

|---|---|

Produktname |

Aziridyl benzoquinone |

Molekularformel |

C16H22N2O6 |

Molekulargewicht |

338.36 g/mol |

IUPAC-Name |

2,5-bis(aziridin-1-yl)-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H22N2O6/c1-21-7-9-23-15-11(17-3-4-17)14(20)16(24-10-8-22-2)12(13(15)19)18-5-6-18/h3-10H2,1-2H3 |

InChI-Schlüssel |

ASWYYIAZATTZLB-UHFFFAOYSA-N |

SMILES |

COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |

Kanonische SMILES |

COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |

Aussehen |

Solid powder |

melting_point |

80.0 °C |

Andere CAS-Nummern |

800-24-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione 2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-4-benzoquinone 2,5-bis(aziridinyl)-3,6-bis(2-methoxyethoxy)quinone 2,5-bis(methoxyethoxy)-3,6-bis(ethyleneimino)-p-benzoquinone Bayer A 139 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)

![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)

![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)

![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)